molecular formula C19H21N5O2 B5599101 5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5599101
M. Wt: 351.4 g/mol
InChI Key: CDBUHOFGPANYHS-UHFFFAOYSA-N
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Description

5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16952493 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the efficacy of pyrazolo[3,4-d]pyrimidin-4-one derivatives in antimicrobial and antifungal applications. For instance, a study by Kumar et al. (2014) synthesized a novel series of pyrimidine pyrazole heterocycles, finding that certain derivatives exhibited significant antimicrobial activity against both bacteria and fungi. This includes activity against Staphylococcus aureus, Bacillus cereus, and various Aspergillus species. The study highlighted the potential of these compounds as foundational structures for the development of new antimicrobial agents (Kumar et al., 2014).

Anti-inflammatory and Analgesic Effects

Another study by Antre et al. (2011) explored the anti-inflammatory, analgesic, and antipyretic activities of pyrazolone derivatives attached to a pyrimidine moiety. The research found that certain compounds exhibited activities comparable to standard drugs, suggesting their potential use in developing new therapeutic agents for inflammation and pain management (Antre et al., 2011).

Anticancer Activities

Abdellatif et al. (2014) synthesized and tested a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. This study discovered compounds that displayed significant inhibitory activity, highlighting the potential for these derivatives in anticancer drug development (Abdellatif et al., 2014).

Corrosion Inhibition

The potential applications extend beyond biomedical uses. For example, Abdel Hameed et al. (2020) studied the corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in HCl environments. The research identified that these compounds could significantly enhance corrosion resistance, offering insights into new corrosion inhibitors for industrial applications (Abdel Hameed et al., 2020).

Dyeing Properties and Biological Activities

Furthermore, studies have also focused on the synthesis and characterization of new heterocyclic compounds derived from 5-pyrazolones for their dyeing properties and potential biological activities. Research by Bagdatli and Ocal (2012) synthesized new azo and bisazo dyes from 5-pyrazolones, evaluating their UV-vis measurements, dyeing performance, and fastness tests. This indicates the versatile applications of these heterocyclic compounds in both the textile industry and potential biological applications (Bagdatli & Ocal, 2012).

Mechanism of Action

Target of Action

The compound, also known as F0679-0009, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

F0679-0009 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 by F0679-0009 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of F0679-0009’s action is the inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also demonstrated moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results suggest that F0679-0009 could be a promising candidate for cancer treatment.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(22-10-6-1-2-7-11-22)13-23-14-20-18-16(19(23)26)12-21-24(18)15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBUHOFGPANYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.